molecular formula C14H17NO4 B14208134 Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- CAS No. 832076-80-9

Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14208134
CAS No.: 832076-80-9
M. Wt: 263.29 g/mol
InChI Key: PVSGRFXZRICUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- is a chemical compound with a unique structure that includes an oxazole ring substituted with dimethyl and trimethoxyphenyl groups.

Preparation Methods

The synthesis of Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with 4,5-dimethyl-1,2-diaminobenzene in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxazole ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Scientific Research Applications

Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.

    Industry: Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes in cancer cells. The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-8-9(2)19-14(15-8)10-6-11(16-3)13(18-5)12(7-10)17-4/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSGRFXZRICUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478813
Record name Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832076-80-9
Record name Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.